N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a pyrazine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and antiviral activities.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrazine derivatives: These compounds are known for their antimicrobial and antiviral activities and can serve as valuable intermediates in drug synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-benzyl-N-propan-2-yl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13(2)22(11-14-6-4-3-5-7-14)18(23)16-12-24-17(21-16)15-10-19-8-9-20-15/h3-10,12-13H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNWZIEJQWEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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